8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-(2-methylpropyl)-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-16(2)15-29-22(31)20-21(27(5)24(29)32)25-23(30-18(4)14-17(3)26-30)28(20)13-9-12-19-10-7-6-8-11-19/h6-8,10-11,14,16H,9,12-13,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVDKMNDOBHVGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a derivative of purine that exhibits significant biological activity. Its structure includes a purine ring system with various substituents that enhance its pharmacological potential. This article reviews the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 302.34 g/mol. The presence of the 3,5-dimethyl-1H-pyrazole moiety is indicative of potential biological activity, particularly in pharmacological contexts. The compound's structure allows for various interactions with biological targets due to the presence of nitrogen atoms capable of forming hydrogen bonds and participating in nucleophilic substitutions.
Research indicates that compounds with similar structures often act as adenosine receptor antagonists , particularly targeting the A2A receptor . These interactions can influence various physiological processes, including:
- Anti-inflammatory effects : By modulating adenosine pathways, these compounds can reduce inflammation.
- Neuroprotective properties : A2A receptor antagonism has been linked to protective effects in neurodegenerative diseases, such as Parkinson's disease .
Biological Activity and Pharmacological Applications
The biological activities associated with this compound are extensive and include:
- Antagonism of Adenosine Receptors : The compound has shown promise as an antagonist at the A2A receptor, which is implicated in several neurological disorders .
- Anti-tumor Activity : Similar purine derivatives have been studied for their ability to inhibit tumor growth through modulation of cellular signaling pathways.
- Vasodilatory Effects : Some studies suggest that compounds with this structure may improve blood flow by acting on vascular smooth muscle cells.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Neuroprotection : A study demonstrated that a similar purine derivative improved cognitive function in animal models of Alzheimer's disease by blocking A2A receptors, leading to enhanced synaptic plasticity .
- Anti-inflammatory Research : Research indicated that compounds structurally similar to 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione significantly reduced levels of inflammatory markers in vitro and in vivo models .
Comparison with Similar Compounds
Table 1: Structural Comparison of Purine Dione Derivatives
Key Differences:
The 2-methylallyl group in introduces unsaturation, which may alter reactivity or conformational flexibility.
Position 1 Substituents :
- The target’s isobutyl group adds steric bulk absent in the analogues, which may influence binding to biological targets.
Physicochemical and Functional Comparison
Table 2: Property Comparison
Functional Implications:
- Lipophilicity : The target’s 3-phenylpropyl group likely increases LogP, favoring lipid bilayer penetration but complicating formulation.
- Synthetic Accessibility: highlights methods for pyrazole derivatization (e.g., using malononitrile or ethyl cyanoacetate), which may apply to the target’s synthesis.
- Biological Targeting: Purine diones often inhibit kinases or bind adenosine receptors. The target’s bulky groups may enhance selectivity for hydrophobic binding pockets, while ’s unsaturated allyl group could allow covalent modifications.
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
Synthesis of this purine derivative requires multi-step organic reactions, including nucleophilic substitution at the purine core and regioselective alkylation. Critical steps include:
- Reagent selection : Use of catalysts like Pd(OAc)₂ for cross-coupling reactions to attach substituents (e.g., 3-phenylpropyl) .
- Temperature control : Maintaining low temperatures (−20°C to 0°C) during sensitive steps (e.g., hydrazine coupling) to avoid side reactions .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) and HPLC for isolating isomers .
- Yield optimization : Adjusting stoichiometry of reactive groups (e.g., pyrazole vs. purine molar ratios) to minimize unreacted intermediates .
Q. How can structural ambiguities in the purine core be resolved experimentally?
- Spectroscopic analysis : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing N7 vs. N9 alkylation). For example, downfield shifts (~8.5 ppm) in ¹H NMR indicate pyrazole-proton environments .
- X-ray crystallography : Resolve spatial arrangements of bulky substituents (e.g., isobutyl vs. 3-phenylpropyl groups) to validate regiochemistry .
- Mass spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., C₂₁H₂₃FN₆O₂) and detects fragmentation patterns unique to the purine scaffold .
Advanced Research Questions
Q. How do substituent modifications (e.g., pyrazole vs. piperazine) influence bioactivity?
Substituent effects are critical for target binding. For example:
- Pyrazole vs. piperazine : Pyrazole’s π-π stacking enhances affinity for hydrophobic enzyme pockets (e.g., viral polymerases), while piperazine improves solubility but reduces potency .
- Alkyl chain length : Longer chains (e.g., hexyl vs. pentyl) increase lipophilicity, improving membrane permeability but risking off-target interactions .
- Methodological approach : Use SAR studies with analogs (e.g., 8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl derivatives) to map substituent contributions to IC₅₀ values .
Q. How can contradictory data in enzyme inhibition assays be reconciled?
Contradictions often arise from assay conditions:
- pH dependence : Purine derivatives may exhibit pH-sensitive binding (e.g., protonation of pyrazole NH alters hydrogen bonding with viral proteases) .
- Redox interference : The compound’s susceptibility to oxidation (e.g., purine C8 position) under aerobic conditions may reduce apparent activity .
- Controls : Include reducing agents (e.g., DTT) or inert atmospheres (N₂ glovebox) to stabilize reactive intermediates during kinetic assays .
Q. What strategies optimize the compound’s stability in biological matrices?
- Degradation pathways : Hydrolysis at the purine C6 carbonyl is a major instability factor. Stabilization methods include:
- Prodrug design : Mask the carbonyl as an ester or amide .
- Formulation : Use lyophilized powders or cyclodextrin complexes to prevent aqueous degradation .
- Accelerated stability testing : Expose the compound to stressed conditions (40°C/75% RH) and monitor degradation via LC-MS .
Methodological Frameworks
Q. How to integrate computational modeling with experimental validation for target identification?
- Docking simulations : Use AutoDock Vina to predict binding modes with enzymes (e.g., HCV NS5B polymerase) and prioritize high-score conformers .
- MD simulations : Assess dynamic interactions (e.g., 3-phenylpropyl’s flexibility in hydrophobic pockets) over 100-ns trajectories .
- Experimental validation : Compare computational predictions with SPR (surface plasmon resonance) binding constants (KD) .
Q. What statistical approaches resolve batch-to-batch variability in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
